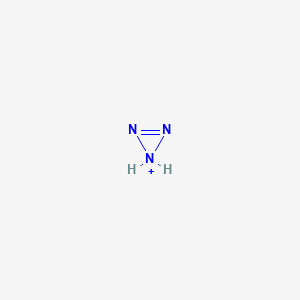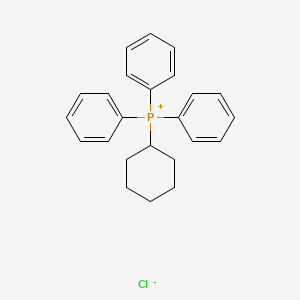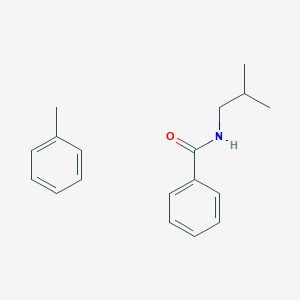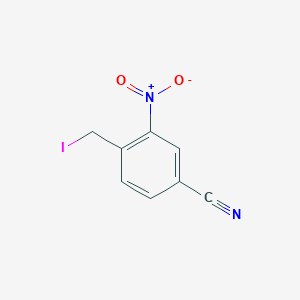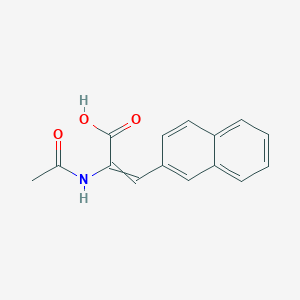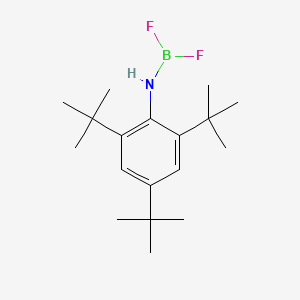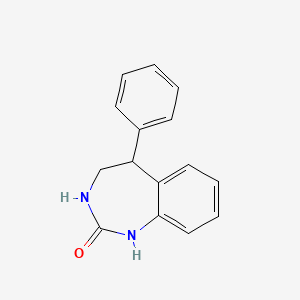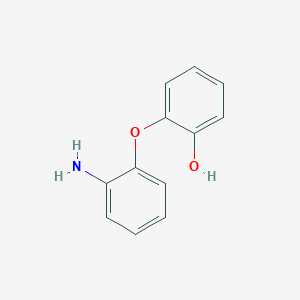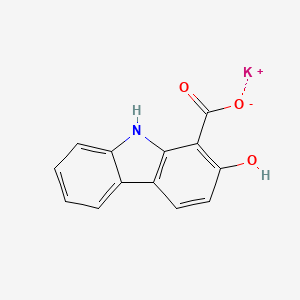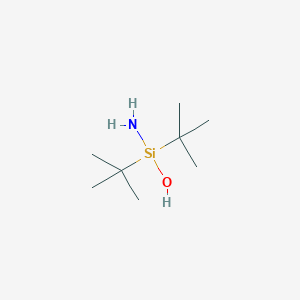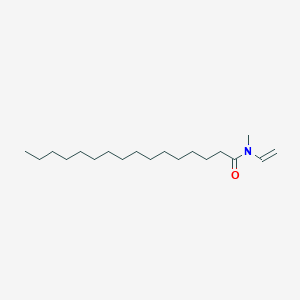
N-Ethenyl-N-methylhexadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethenyl-N-methylhexadecanamide is an organic compound with the molecular formula C19H37NO It is a derivative of hexadecanamide, where the amide nitrogen is substituted with an ethenyl (vinyl) and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
N-Ethenyl-N-methylhexadecanamide can be synthesized through a multi-step process involving the following key steps:
Preparation of Hexadecanamide: Hexadecanoic acid (palmitic acid) is reacted with ammonia or an amine to form hexadecanamide.
N-Methylation: The hexadecanamide is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.
Vinylation: The N-methylhexadecanamide is then reacted with acetylene or a vinyl halide in the presence of a palladium catalyst to introduce the ethenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
N-Ethenyl-N-methylhexadecanamide can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides or alkenes.
科学的研究の応用
N-Ethenyl-N-methylhexadecanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems or as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of N-Ethenyl-N-methylhexadecanamide involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
N-Methylhexadecanamide: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
N-Ethenylhexadecanamide: Lacks the methyl group, which can affect its solubility and reactivity.
Hexadecanamide: The parent compound, which lacks both the ethenyl and methyl groups.
Uniqueness
N-Ethenyl-N-methylhexadecanamide is unique due to the presence of both the ethenyl and methyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical reactions and interactions, making it a versatile compound in various fields.
特性
CAS番号 |
91601-16-0 |
|---|---|
分子式 |
C19H37NO |
分子量 |
295.5 g/mol |
IUPAC名 |
N-ethenyl-N-methylhexadecanamide |
InChI |
InChI=1S/C19H37NO/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20(3)5-2/h5H,2,4,6-18H2,1,3H3 |
InChIキー |
CJTSTHGQLOLXER-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)N(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


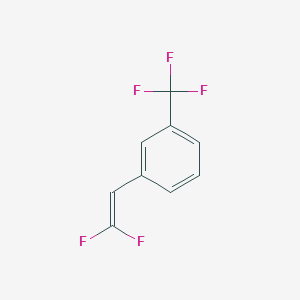


![1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione](/img/structure/B14364182.png)
